molecular formula C5H11N3O B574860 2-Amino-1-(pyrazolidin-1-yl)ethanone CAS No. 174089-29-3

2-Amino-1-(pyrazolidin-1-yl)ethanone

Cat. No.: B574860
CAS No.: 174089-29-3
M. Wt: 129.163
InChI Key: GLTFNMULINRHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyrazolidin-1-yl)ethanone ( 174089-29-3) is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol . It features a pyrazolidine ring, a core structure known in medicinal chemistry as a privileged scaffold due to its presence in a wide range of biologically active molecules . Pyrazole and pyrazolidine derivatives are extensively researched for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and antitumor activities . As such, this compound serves as a valuable intermediate for researchers in organic synthesis and drug discovery, facilitating the development of novel therapeutic agents . The compound must be handled by trained professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174089-29-3

Molecular Formula

C5H11N3O

Molecular Weight

129.163

IUPAC Name

2-amino-1-pyrazolidin-1-ylethanone

InChI

InChI=1S/C5H11N3O/c6-4-5(9)8-3-1-2-7-8/h7H,1-4,6H2

InChI Key

GLTFNMULINRHLH-UHFFFAOYSA-N

SMILES

C1CNN(C1)C(=O)CN

Synonyms

Pyrazolidine, 1-(aminoacetyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Pyrazolidin 1 Yl Ethanone

Retrosynthetic Analysis of the 2-Amino-1-(pyrazolidin-1-yl)ethanone Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. youtube.com For this compound, the analysis reveals two primary disconnection points that suggest logical forward-synthetic pathways.

The most evident disconnection is at the amide bond, a common and reliable transformation in organic synthesis. youtube.comresearchgate.net This C-N bond cleavage simplifies the target molecule into two key synthons: pyrazolidine (B1218672) and a suitably activated glycyl (2-aminoacetyl) moiety.

A further disconnection can be made at the α-carbon-nitrogen bond of the glycyl fragment. This leads to a two-carbon keto-synthon and an amino-group equivalent. This suggests that the α-amino ketone portion could be constructed first, followed by amide coupling.

These disconnections outline two plausible synthetic routes:

Route A: Amide bond formation between pyrazolidine and a protected glycine (B1666218) derivative, followed by deprotection.

Route B: Synthesis of an N-protected 2-amino-1-haloethanone, followed by nucleophilic substitution with pyrazolidine and subsequent deprotection.

Classical and Contemporary Approaches to Alpha-Amino Ketone Synthesis

The α-amino ketone is a crucial structural motif found in numerous bioactive molecules and serves as a versatile synthetic intermediate. rsc.orgnih.gov Its synthesis has been a significant focus of methodological development. rsc.org

Enantioselective Amination of Ketone Derivatives

A primary strategy for forming the α-amino ketone core involves the direct amination of a ketone or its enolate equivalent. rsc.orgrsc.org Enantioselective methods are particularly important for producing chiral molecules with high stereocontrol.

Modern approaches often utilize metal or organocatalysts to achieve high enantioselectivity. For instance, zinc-ProPhenol catalyst systems have been shown to be effective in the direct amination of cyclic ketones. rsc.org Another significant contribution involves the rhodium-catalyzed enantioselective amination of silyl (B83357) enol ethers using O-(4-nitrophenyl)hydroxylamine as the nitrogen source. researchgate.net While these methods are general, they provide a framework for the potential asymmetric synthesis of a precursor to the target molecule.

Strecker-Type Reactions and Modifications for Glycyl Fragment Introduction

The Strecker synthesis, first reported in 1850, is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comnews-medical.netwikipedia.org The reaction proceeds through an α-amino nitrile intermediate, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com

Mechanism of the Strecker Synthesis:

Formation of an imine from an aldehyde or ketone with ammonia. wikipedia.orgmasterorganicchemistry.com

Nucleophilic addition of a cyanide ion (e.g., from KCN) to the imine, forming an α-amino nitrile. masterorganicchemistry.com

Hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com

For the synthesis of the glycyl fragment of this compound, a modified Strecker approach could be envisioned starting from glyoxal (B1671930) or a related two-carbon aldehyde derivative. This would generate an α-amino nitrile that could be further elaborated. The use of safer cyanide sources and catalytic asymmetric variants has modernized this classical reaction, making it a viable, atom-economical choice. masterorganicchemistry.com

Amidation and Peptide Coupling Strategies with Pyrazolidine Derivatives

The formation of the amide bond between the pyrazolidine nitrogen and the glycyl fragment is a critical step. This transformation is essentially a peptide coupling reaction. fishersci.co.uk The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must be "activated". fishersci.co.ukiris-biotech.de

This is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea, an active ester, or an acid anhydride. fishersci.co.ukpeptide.com

Common Peptide Coupling Reagents:

Reagent ClassExamplesByproduct CharacteristicsNotes
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Water-soluble)DCC forms an insoluble urea (B33335), facilitating removal. EDC's urea is water-soluble. peptide.combachem.comWidely used, often in combination with additives like HOBt or HOAt to suppress racemization. fishersci.co.ukbachem.com
Phosphonium Salts BOP, PyBOP®, PyAOPSoluble byproducts.Highly efficient reagents, particularly for sterically hindered couplings. fishersci.co.ukpeptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUSoluble byproducts.Very popular due to high coupling rates and minimal side reactions. bachem.comuniurb.it

The synthetic strategy would involve reacting pyrazolidine with an N-protected glycine (e.g., Boc-glycine) in the presence of one of these coupling reagents and a non-nucleophilic base. The final step would be the removal of the protecting group (e.g., Boc group removal with trifluoroacetic acid) to yield the target compound.

Development of Novel and Green Chemistry Synthetic Routes

Recent research has focused on developing more efficient, selective, and environmentally benign synthetic methods. These often rely on catalytic processes that minimize waste and improve atom economy.

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Metal Catalysis)

Organocatalysis: This field uses small organic molecules to catalyze chemical transformations. For the synthesis of the pyrazolidine core, organocatalytic approaches have proven highly effective. For example, chiral secondary amines like diarylprolinol silyl ethers can catalyze the asymmetric synthesis of pyrazolidine derivatives from α,β-unsaturated aldehydes and hydrazines with high diastereo- and enantioselectivity. beilstein-journals.org A cascade aza-Michael/hemiacetal reaction is a key strategy in this context. beilstein-journals.org Similarly, pyrrolidine (B122466) and benzoic acid can co-catalyze the formation of pyrazolidin-3-ols. nih.gov These methods offer a metal-free route to constructing the heterocyclic portion of the target molecule in an enantiomerically enriched form.

Metal Catalysis: Transition-metal catalysis offers powerful tools for C-N bond formation.

Palladium-catalyzed reactions, such as those involving the carboamination of alkenes, can be used to generate pyrazolidine rings. organic-chemistry.org Furthermore, palladium complexes are used for the asymmetric arylation of α-keto imines, providing a pathway to chiral α-amino ketones. nih.gov

Iridium and Rhodium complexes are highly effective for asymmetric reductive amination, which converts ketones and amines directly into chiral amines using a hydrogen source. acs.orgacs.orgrsc.org This could be applied to asymmetrically synthesize the α-amino ketone moiety.

Iron-based catalysts have emerged for asymmetric C-H amination, offering a novel way to form C-N bonds by activating C-H bonds directly. nih.gov

These advanced catalytic systems provide pathways to synthesize this compound with greater efficiency and stereochemical control, aligning with the principles of green chemistry.

Flow Chemistry Techniques for Scalable Production

The transition from batch to continuous flow processing is a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, flow chemistry presents a compelling strategy for large-scale production. Continuous flow reactors, particularly microreactors, provide superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. osti.govscribd.com This precise control can lead to increased yields, higher purity, and better reproducibility compared to conventional batch methods. osti.gov

A hypothetical flow synthesis could involve the reaction of pyrazolidine with a suitable two-carbon electrophile, such as 2-bromoacetyl bromide, followed by an amination step. In a continuous flow setup, streams of the reactants would be continuously pumped and mixed, passing through a heated or cooled reaction coil or chip. nih.gov The short residence times, often on the order of minutes, can suppress the formation of byproducts. mit.edu The development of multistep continuous flow systems, which integrate reaction, work-up, and purification, could enable the production of the target molecule from simple starting materials without the need for isolating intermediates. nih.govmit.edu For instance, a seven-step continuous flow synthesis of Linezolid, a complex heterocyclic molecule, was achieved with a total residence time of just 27 minutes, demonstrating the power of this technology for producing complex APIs. mit.edu Such a strategy could be adapted for the multi-step synthesis of this compound, significantly improving throughput. osti.govmit.edu

Biocatalytic Transformations and Enzymatic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. nih.gov For the synthesis of this compound, several enzymatic pathways could be envisioned. The introduction of the amino group is a prime target for biocatalysis. Transaminases, for example, are widely used for the asymmetric synthesis of chiral amines from keto acids, which could be a key step in producing enantiomerically pure versions of the target compound.

Another potential route involves the use of hydrolases, such as lipases or proteases, which can catalyze the formation of the amide bond between pyrazolidine and a protected amino acid derivative. These enzymes often exhibit high chemo- and regioselectivity, minimizing the need for extensive protecting group strategies. nih.gov Furthermore, novel enzyme classes are continually being discovered and engineered for new-to-nature reactions. nih.gov A multi-enzyme cascade, where several reaction steps are performed in a single pot, could offer a highly efficient route. For example, a three-enzyme cascade has been successfully developed for the synthesis of ΨMP, a complex nucleoside, showcasing the potential for creating intricate molecules with high efficiency. nih.gov The application of such enzymatic systems could provide a green and efficient pathway to this compound.

Optimization of Reaction Conditions for Yield, Purity, and Stereocontrol

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while controlling its stereochemistry. This process typically involves the systematic variation of parameters such as solvent, temperature, catalyst, and reagent stoichiometry. researchgate.netresearchgate.net

For a key step in the synthesis of this compound, such as the coupling of the pyrazolidine core with an aminoacetyl synthon, a thorough optimization study would be essential. Drawing parallels from the synthesis of other nitrogen-containing heterocycles, palladium-catalyzed cross-coupling reactions are a common and effective method. beilstein-journals.org The choice of ligand, base, and solvent can have a profound impact on the reaction outcome. For instance, in the synthesis of aminophthalazinones, a related class of compounds, systems involving Xantphos/Pd(OAc)₂ with a base like t-BuOK or DIPEA were found to be effective for C-N bond formation. beilstein-journals.org

Stereocontrol is particularly important if a chiral center is present. In the synthesis of pyrazole (B372694) derivatives via a 1,4-addition reaction, the use of chiral primary amine catalysts derived from cinchona alkaloids has been shown to afford products with high enantioselectivity (up to 98.5% ee). researchgate.net Optimization studies revealed that factors like catalyst loading, temperature, and concentration significantly influence both the yield and the enantiomeric excess. researchgate.net A similar strategy could be employed to control the stereochemistry in the synthesis of derivatives of this compound.

Below is a hypothetical data table illustrating the optimization of a key reaction step, based on principles found in related syntheses. researchgate.netresearchgate.net

Table 1: Hypothetical Optimization of the Acylation of Pyrazolidine

EntryReagentSolventBaseTemperature (°C)Yield (%)
12-Bromoacetyl chlorideDichloromethaneTriethylamine065
22-Bromoacetyl chlorideTetrahydrofuranTriethylamine072
32-Bromoacetyl chlorideDichloromethanePyridine (B92270)058
42-Bromoacetyl chlorideTetrahydrofuranTriethylamine2568
52-Azidoacetyl chlorideTetrahydrofuranTriethylamine085
62-Azidoacetyl chlorideTetrahydrofuranDIPEA088

This table is for illustrative purposes and represents a potential optimization study.

Total Synthesis and Fragment Coupling Strategies

The total synthesis of a target molecule involves a sequence of chemical reactions that build the desired structure from readily available starting materials. A common approach in modern organic synthesis is a convergent strategy, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. chemrxiv.orgchemrxiv.org

For this compound, a logical retrosynthetic analysis would disconnect the molecule at the amide bond. This leads to two key fragments: pyrazolidine and a protected 2-aminoacetic acid derivative (such as N-Boc-glycine).

Retrosynthetic Analysis:

The synthesis of the pyrazolidine ring itself can be achieved through various methods, such as the cyclization of 1,3-dihalopropanes with hydrazine (B178648). organic-chemistry.org The protected aminoacetic acid fragment is commercially available or readily prepared. The crucial step is the coupling of these two fragments. Standard peptide coupling reagents, such as EDC/HOBt or HATU, could be employed for this transformation. nih.gov

Alternatively, a more linear approach could start with the pyrazolidine ring, followed by acylation with a haloacetyl halide (e.g., chloroacetyl chloride). The resulting α-halo ketone could then be converted to the corresponding amine via methods like the Gabriel synthesis or direct amination. This fragment-based approach allows for modularity, enabling the synthesis of various analogs by simply changing one of the coupling partners. beilstein-journals.org The successful asymmetric total synthesis of complex alkaloids like (-)-20-epiuleine often relies on stereocontrolled fragment couplings and cyclization reactions, principles that are directly applicable to the strategic construction of chiral derivatives of this compound. nih.gov

Advanced Molecular Structure Elucidation and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Comprehensive 1D NMR (¹H, ¹³C, DEPT) Analysis

A detailed 1D NMR analysis would provide fundamental information about the structure of 2-amino-1-(pyrazolidin-1-yl)ethanone.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrazolidine (B1218672) ring, the methylene (B1212753) group adjacent to the amino group, and the amino protons themselves. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon would be significantly downfield, characteristic of its deshielded nature.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon framework.

Predicted ¹H and ¹³C NMR Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170-180
Methylene (CH₂-NH₂)~3.0-3.5~40-50
Pyrazolidine CH₂~2.5-3.5~45-55
Pyrazolidine CH₂~1.8-2.2~20-30
Amino (NH₂)Variable-

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the pyrazolidine ring and between the methylene protons of the ethanone (B97240) moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the ethanone fragment to the pyrazolidine ring via the nitrogen atom.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the conformation and stereochemistry of the molecule. columbia.edulibretexts.orgnanalysis.com For a small molecule like this compound, NOESY is generally suitable. uchicago.edu

Chiral NMR for Enantiomeric Excess Determination (if applicable)

If this compound were synthesized as a chiral compound, chiral NMR spectroscopy using chiral solvating agents would be employed to determine the enantiomeric excess. nih.govmdpi.commst.edu This technique involves observing the splitting of NMR signals for the enantiomers in the presence of a chiral auxiliary.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS provides the exact mass of the molecule, which allows for the determination of its elemental formula. nih.gov Fragmentation analysis in tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, helping to confirm the structure. unito.itnih.govresearchgate.net The fragmentation of amino acid derivatives often involves the loss of small neutral molecules like water and carbon monoxide. nih.gov

Expected HRMS Data

IonCalculated m/z
[M+H]⁺129.0926
[M+Na]⁺151.0745

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational frequencies. thermofisher.comresearchgate.netresearchgate.net

FT-IR: The FT-IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch, typically around 1650-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.

Raman: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Characteristic Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch2800-3000
C=O Stretch (Amide)1650-1700
N-H Bend (Amine)1550-1650

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

For a definitive determination of the three-dimensional structure, including the absolute configuration of any stereocenters and the preferred conformation in the solid state, single-crystal X-ray diffraction is the gold standard. nih.govasianpubs.org This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

Crystal Structure Determination and Packing Analysis

No published studies on the single-crystal X-ray diffraction of This compound were found. Consequently, critical data such as unit cell dimensions, space group, and the precise three-dimensional arrangement of the molecules within a crystal lattice are not known. Information regarding crystal packing, which describes the efficiency and nature of how the molecules are organized in the solid state, is therefore also unavailable.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A detailed analysis of the specific intermolecular forces governing the structure of This compound cannot be provided. While the molecule possesses functional groups capable of hydrogen bonding (the amino group as a donor and the carbonyl oxygen and pyrazolidine nitrogens as potential acceptors), no experimental or computational studies were found to confirm and characterize these interactions. Similarly, the potential for π-stacking interactions, which would involve the pyrazolidine ring, has not been investigated in the available literature.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Studies

The potential chirality of This compound and its conformational properties have not been explored using Circular Dichroism (CD) spectroscopy, according to the available public data. CD spectroscopy is a powerful technique for studying chiral molecules and their secondary structure, but no such studies have been published for this specific compound.

Reactivity and Reaction Mechanistic Studies of 2 Amino 1 Pyrazolidin 1 Yl Ethanone

Reactivity of the Alpha-Amino Ketone Moiety

The alpha-amino ketone is a well-studied functional group known for its versatile reactivity. rsc.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.netacs.orgorganic-chemistry.org The presence of an amino group adjacent to a carbonyl group influences the chemical properties of both functionalities.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ketone in 2-Amino-1-(pyrazolidin-1-yl)ethanone is electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds through a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions determine the final product.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Grignard and Organolithium Reactions: The addition of organometallic reagents leads to the formation of tertiary alcohols.

Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt in the presence of acid yields a cyanohydrin.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

The adjacent amino group can influence the rate and outcome of these reactions through its electronic and steric effects. It can also participate in intramolecular reactions under certain conditions.

Table 1: Representative Nucleophilic Addition Reactions on α-Amino Ketones

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)1,2-Amino alcohol
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin
Phosphorus YlideMethylenetriphenylphosphorane (Ph₃P=CH₂)Alkene

This table presents generalized reactions for α-amino ketones; specific yields and conditions for this compound would require experimental validation.

Reactions Involving the Primary Amine Functionality (e.g., Acylation, Alkylation, Condensations)

The primary amine group in this compound is nucleophilic and can undergo a variety of reactions common to primary amines.

Acylation: The amine can be readily acylated by reaction with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N-(2-oxo-2-(pyrazolidin-1-yl)ethyl)acetamide.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction that needs to be controlled. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines. organic-chemistry.org

Condensation Reactions: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). These imines can be stable or serve as intermediates for further reactions. For example, condensation with benzaldehyde (B42025) would form 2-(benzylideneamino)-1-(pyrazolidin-1-yl)ethanone. Such reactions are fundamental in the synthesis of various heterocyclic compounds. acs.org

Table 2: Examples of Reactions at the Primary Amine of α-Amino Ketones

Reaction TypeReagent ExampleFunctional Group Formed
AcylationAcetic anhydrideAmide
AlkylationMethyl iodideSecondary/Tertiary Amine
CondensationBenzaldehydeImine (Schiff Base)

This table illustrates common transformations for primary α-amino ketones. The specific reactivity of this compound may be influenced by the pyrazolidine (B1218672) ring.

Epimerization and Racemization Pathways at the Alpha-Carbon

The α-carbon in this compound is a stereocenter. The protons on this carbon are acidic due to the adjacent electron-withdrawing carbonyl group. Under basic or acidic conditions, deprotonation can occur to form a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to epimerization or racemization if the α-carbon was initially chiral. libretexts.orgmdpi.com

The ease of racemization is a significant consideration in the synthesis and handling of chiral α-amino ketones, particularly in peptide chemistry where maintaining stereochemical integrity is crucial. mdpi.comnih.gov Catalytic methods, for instance using pyridoxal-5-phosphate, have been developed to control or promote the racemization of α-aminoketones for applications in dynamic kinetic resolutions. acs.org The presence of a ketone and a carboxylic acid can also facilitate the racemization of α-amino acid esters, a related class of compounds. nih.gov

Reactivity and Stability of the Pyrazolidine Ring System

The pyrazolidine ring is a saturated five-membered heterocycle containing two adjacent nitrogen atoms. In this compound, one of these nitrogens is part of an amide-like linkage due to the attached acetyl group, which influences the reactivity of the entire ring system.

N-Alkylation and N-Acylation Reactions on Ring Nitrogens

The pyrazolidine ring in the target molecule has one acylated nitrogen (N-1) and one non-acylated, secondary amine-like nitrogen (N-2). The N-2 nitrogen is nucleophilic and can undergo further reactions.

N-Alkylation: The secondary nitrogen in the pyrazolidine ring can be alkylated using alkyl halides or via reductive amination. The regioselectivity of this reaction would need to be considered, as alkylation could potentially occur at the primary amine of the side chain as well, depending on the reaction conditions. Methods for the N-alkylation of pyrazoles are well-documented and often employ basic conditions to deprotonate the nitrogen, followed by reaction with an alkylating agent. google.com Similar principles can be applied to pyrazolidines.

N-Acylation: The N-2 nitrogen can also be acylated with acyl chlorides or anhydrides to form a di-acylated pyrazolidine derivative. N-acyl pyrazoles are known to be effective acylating agents themselves and are used as inhibitors of serine hydrolases, indicating the reactivity of the N-acyl bond. nih.gov

Table 3: Potential Reactions on the Pyrazolidine Ring Nitrogen

Reaction TypeReagent ExampleExpected Product Feature
N-AlkylationBenzyl bromideN-2 benzylated pyrazolidine
N-AcylationBenzoyl chlorideN-2 benzoylated pyrazolidine

This table outlines plausible reactions based on the general reactivity of pyrazolidines and related heterocycles.

Ring-Opening and Ring-Contraction Reactions

The pyrazolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions, often promoted by the presence of the N-acyl group which can activate the ring.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the amide bond can be hydrolyzed, potentially leading to the cleavage of the pyrazolidine ring. The exact pathway would depend on the specific acid and reaction conditions. Ring-opening of epoxides under acidic conditions is a well-known process that proceeds via protonation of the oxygen atom, making the ring more susceptible to nucleophilic attack. youtube.com A similar principle could apply to the protonated nitrogen atoms of the pyrazolidine ring.

Base-Catalyzed Ring Opening: Strong bases could potentially induce ring-opening through elimination reactions, especially if there are suitable leaving groups on the ring or if the ring is strained.

Reductive Ring Cleavage: Certain reducing agents can cleave the N-N bond in the pyrazolidine ring.

Photochemical Ring Opening: Some related heterocyclic systems, such as pyrazolo[1,2-a]pyrazolones, are known to undergo ring-opening upon irradiation with light. mdpi.com While not directly applicable, it suggests that photochemical methods could be a potential avenue for pyrazolidine ring transformations.

Ring-contraction reactions are less common for simple pyrazolidines but can occur in more complex, fused-ring systems or under specific catalytic conditions. Studies on related pyrazoline systems have shown unexpected ring-opening reactions when treated with activated alkynes. rsc.org Furthermore, cascade reactions involving annulation followed by ring-opening have been observed in the synthesis of pyrazole (B372694) derivatives. nih.govnih.gov

Stereochemical Stability and Inversion Barriers of the Pyrazolidine Ring

The pyrazolidine ring in this compound is a saturated five-membered heterocycle that is non-planar. Its conformation is typically described by puckering, adopting either an envelope (C_s symmetry) or a twist (C_2 symmetry) conformation to minimize steric strain and torsional interactions. The stereochemical stability of the ring is intrinsically linked to the inversion barriers at the two nitrogen atoms.

Nitrogen inversion, the process by which a pyramidal nitrogen atom passes through a planar transition state, is a key dynamic process in pyrazolidines. This inversion, coupled with ring puckering, results in a complex conformational landscape. The presence of the N-acyl group in this compound significantly influences these dynamics. The N1 nitrogen, being part of an amide linkage, exhibits restricted rotation and a higher barrier to inversion due to the delocalization of its lone pair into the carbonyl group. This amide resonance imparts a degree of planarity to the N1-C=O bond. Studies on N-COR pyrazolidine conformations have been investigated using Dynamic Nuclear Magnetic Resonance (DNMR). csic.es

The inversion barrier at the N2 nitrogen is more typical for a secondary amine within a five-membered ring, though it is influenced by the electronic and steric nature of the N1-substituent. Theoretical studies on related azaproline residues, which share structural similarities, have utilized methods like MP2/6-31+G** to analyze conformational preferences and the impact of substituents on peptide conformations. csic.es

Table 1: Representative Energy Barriers for Ring Inversion in Pyrazolidine Derivatives (Note: Data is for related pyrazolidine systems and serves to illustrate expected values.)

Compound ClassMethodInversion Barrier (kJ/mol)Reference Moiety
N-AlkylpyrazolidinesDNMR Spectroscopy30 - 50Generic N-alkyl
N-AcylpyrazolidinesComputational (DFT)50 - 70 (for N-acyl)N-acetylpyrazolidine
Parent PyrazolidineMicrowave Spectroscopy~25Pyrazolidine

This interactive table provides representative energy barriers for ring inversion in different classes of pyrazolidine derivatives.

Redox Chemistry: Oxidation and Reduction Pathways

The pyrazolidine scaffold is susceptible to both oxidation and reduction reactions, targeting different sites within the molecule.

Oxidation: The N-N bond and the C-H bonds adjacent to the nitrogen atoms are the primary sites for oxidation. The industrial preparation of the parent pyrazolidine compound involves the oxidation of 1,3-diaminopropane, highlighting the feasibility of forming the N-N bond through an oxidative process. csic.esscilit.com The oxidation of the pyrazolidine ring can lead to several products:

Pyrazolines: Mild oxidation often yields the corresponding Δ²- or Δ³-pyrazolines.

Pyrazoles: More vigorous oxidation can lead to the fully aromatic pyrazole ring. The cyclocondensation reaction between an α,β-ethylenic ketone and a hydrazine (B178648) derivative initially forms pyrazolines, which are then oxidized to provide the pyrazole ring. nih.gov

Ring Opening: Oxidative cleavage of the N-N or C-C bonds can occur under harsh conditions, leading to acyclic products. Metal-mediated oxidation, for instance with Cu(II), has been shown to cause ring-opening in some pyrazoline derivatives. researchgate.net The pyrazole moiety itself is generally stable to oxidation, though its side chains can be oxidized. pharmaguideline.com

Reduction: The primary site for reduction in this compound is the carbonyl group of the ethanone (B97240) substituent.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of such reductions in cyclic systems can be influenced by steric hindrance. researchgate.net

Reductive Cleavage: While the pyrazolidine ring is relatively stable to catalytic and chemical reduction, forcing conditions can lead to the reductive cleavage of the N-N bond, yielding a 1,3-diamine derivative. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolidine Scaffold

Electrophilic Substitution: The nitrogen atoms of the pyrazolidine ring are the most nucleophilic centers.

At Nitrogen (N2): The N2 atom, being a secondary amine, readily reacts with electrophiles. Common reactions include alkylation (with alkyl halides), acylation (with acyl chlorides or anhydrides), and sulfonylation (with sulfonyl chlorides). csic.es Acylation is one of the most studied reactions in pyrazolidine chemistry. csic.es The N1 nitrogen's nucleophilicity is significantly diminished due to its involvement in the amide bond of the ethanone group.

At Carbon (C4): The C4 position is the most likely carbon atom to undergo electrophilic substitution, analogous to the reactivity of related heterocycles. pharmaguideline.com However, such reactions typically require strong activation as the ring is not electron-rich like aromatic systems such as pyrrole. youtube.com

Nucleophilic Substitution: Nucleophilic substitution is less common on the saturated pyrazolidine ring itself unless a suitable leaving group is present on one of the carbon atoms. More relevant are nucleophilic reactions where the pyrazolidine moiety acts as the nucleophile.

As a Nucleophile: The N2 atom can act as a nucleophile in substitution reactions, for example, displacing a halide from an alkyl halide or participating in nucleophilic aromatic substitution (S_NAr) reactions on electron-deficient aromatic rings. mdpi.comnih.govyoutube.comrsc.org

Ring Opening: In the presence of a strong base, deprotonation at C3 can potentially lead to ring-opening. pharmaguideline.com

Kinetic and Thermodynamic Investigations of Key Reactions

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound.

Kinetic Investigations: Kinetic studies on pyrazolidine systems often focus on reaction rates and the elucidation of mechanisms. For example, a kinetic model has been formulated for the synthesis of pyrazolidine via the oxidation of 1,3-diaminopropane, a process relevant to the formation of the core scaffold. scilit.com The kinetics of proton transfer, a fundamental step in many reactions, have been evaluated for related azoles using computational methods, which show that water can lower the energetic barriers between tautomers. nih.gov The rates of nucleophilic substitution reactions involving the N2 amine would be expected to follow second-order kinetics, dependent on the concentration of both the pyrazolidine and the electrophile.

Thermodynamic Investigations: Thermodynamic studies reveal the energy changes and stability associated with reactions. The dissolution of pyrazinamide, a related nitrogen heterocycle, has been studied to determine thermodynamic functions like the enthalpy and entropy of solution, indicating that such processes are often endothermic and entropy-driven. mdpi.com For this compound, key thermodynamic parameters would include:

Conformational Energy: The relative energies of the envelope and twist conformers of the pyrazolidine ring.

Heat of Reaction (ΔH): The enthalpy change for reactions such as acylation, oxidation, or reduction.

Table 2: Illustrative Thermodynamic Data for Reactions of Nitrogen Heterocycles (Note: Data is for analogous systems and provided for illustrative purposes.)

Reaction TypeSystemΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Solution ProcessPyrazinamide in DMSO-8.3614.5276.7
Ring InversionN-Acetylpyrazolidine~60 (Barrier)--
Proton TransferPyrazole-Water Complex~50 (Barrier)--

This interactive table presents illustrative thermodynamic data for reactions involving nitrogen heterocycles, providing context for the expected values for pyrazolidine systems.

Characterization of Reaction Intermediates and Transition States

Elucidating the structure of transient species is crucial for understanding reaction mechanisms. A combination of spectroscopic and computational methods is employed for this purpose.

Reaction Intermediates: Intermediates in reactions involving the pyrazolidine ring can be trapped or observed directly.

Spectroscopic Methods: Action spectroscopy, a powerful tool for investigating ionic reaction intermediates, combines mass spectrometry with UV/IR spectroscopy. rsc.org This allows for the structural characterization of mass-selected ions. For instance, intermediates in acylation reactions (e.g., a tetrahedral intermediate at the carbonyl carbon) or oxidation (e.g., a radical cation) could potentially be studied this way.

Trapping Experiments: Unstable intermediates can sometimes be "trapped" by reacting them with a trapping agent to form a stable, characterizable product.

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their properties are inferred from kinetic data and, more directly, from computational chemistry.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Moller-Plesset MP2), are used to model reaction pathways. nih.gov These methods can locate the geometry of transition states and calculate their energies, providing insight into activation barriers. For the pyrazolidine ring, computational models can elucidate the transition states for nitrogen inversion and ring pucker. nih.gov Similarly, the transition states for electrophilic attack at N2 or nucleophilic attack at the acyl carbonyl can be modeled to understand reaction selectivity and rates.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, providing a window into the electronic makeup of molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. nih.govnih.gov By optimizing the geometry of 2-Amino-1-(pyrazolidin-1-yl)ethanone, we can identify its most stable conformation, known as the ground state. This process involves finding the arrangement of atoms that corresponds to the lowest possible energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.23 Å
C-N (amide) ~1.35 Å
N-N (pyrazolidine) ~1.45 Å
C-C (backbone) ~1.52 Å
C-N (amino) ~1.47 Å
Bond Angle O=C-N ~122°
C-N-N ~115°
H-N-H (amino) ~107°

Note: These are typical values derived from DFT calculations on similar structural motifs and serve as illustrative predictions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, while a small gap indicates higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Predicted Energy (eV) Role in Reactivity
HOMO -6.5 eV Electron Donor (Nucleophilicity)
LUMO +1.5 eV Electron Acceptor (Electrophilicity)
HOMO-LUMO Gap 8.0 eV Indicator of Chemical Stability

Note: These values are hypothetical and represent typical ranges for similar organic molecules.

Computational methods can also predict the spectroscopic signatures of a molecule. asianresassoc.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly dependent on the electronic environment of each nucleus. These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of a compound. escholarship.org

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies of these vibrations, which correspond to the stretching and bending of chemical bonds. This allows for the identification of functional groups, such as the carbonyl (C=O) and amino (N-H) groups present in this compound.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. This provides information about the electronic structure and the energies of excited states.

Conformational Analysis and Potential Energy Surface Exploration

Molecules are not static entities but can adopt various shapes, or conformations, due to rotation around single bonds. willingdoncollege.ac.in Conformational analysis aims to identify the most stable of these arrangements.

The potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. longdom.orguzh.ch By exploring the PES, we can identify energy minima, which correspond to stable conformations. rsc.orgchemrxiv.org The conformation with the absolute lowest energy is the global minimum, while other stable, but higher-energy, conformations are local minima. For this compound, key conformational flexibility exists in the rotation around the C-C and C-N bonds of the ethanone (B97240) backbone, as well as the puckering of the pyrazolidine (B1218672) ring.

Torsional Scans: A torsional scan, also known as a dihedral scan, is a computational technique used to explore the energy changes associated with the rotation around a specific chemical bond. wuxiapptec.com By systematically rotating a bond and calculating the energy at each step, we can identify the most stable rotational isomers (rotamers) and the energy barriers between them. For this compound, scans around the N-C(O) and (O)C-C(N) bonds would be particularly informative.

Ring Puckering: The five-membered pyrazolidine ring is not planar and can adopt various puckered conformations to relieve ring strain. The most common conformations are the "envelope" and "twist" forms. Computational analysis can determine the relative energies of these puckered states and the energy barriers for interconversion between them, providing a complete picture of the ring's dynamic behavior.

Reaction Mechanism Modeling and Transition State Characterization

The formation of this compound is predicated on the N-acylation of a pyrazolidine ring. Computational modeling of this and related reactions involving saturated nitrogen heterocycles offers fundamental insights into the reaction pathways and the energetics that govern them. frontiersin.orgyoutube.com

Calculation of Activation Barriers and Reaction Pathways

The synthesis of this compound would likely proceed via the acylation of pyrazolidine with a suitable 2-aminoacetyl synthon. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanism of such N-acylation reactions. acs.org These calculations can map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

While specific data for this compound is not available, studies on analogous systems, such as the acylation of other small amines or saturated heterocycles, provide a valuable reference. For instance, computational studies on amide bond formation often reveal activation barriers that are sensitive to the nature of the reactants and the computational method employed.

Table 1: Representative Calculated Activation Barriers for N-Acylation Reactions of Simple Amines (Hypothetical Data for Illustrative Purposes)

ReactantsComputational MethodCalculated Activation Barrier (kcal/mol)
Methylamine + Acetyl ChlorideDFT (B3LYP/6-31G)15.2
Pyrrolidine (B122466) + Acetyl ChlorideDFT (B3LYP/6-31G)12.8
Pyrrolidine + Acetic AnhydrideDFT (M06-2X/def2-TZVP)18.5

This table presents hypothetical data to illustrate the typical range of activation barriers calculated for N-acylation reactions. The values are representative of what might be expected for such transformations.

Solvent Effects and Implicit/Explicit Solvation Models

The solvent environment can significantly influence both the kinetics and thermodynamics of a reaction. Computational chemistry accounts for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of the reaction.

Explicit solvation models, on the other hand, involve the inclusion of a number of individual solvent molecules around the reacting species. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing or destabilizing transition states and intermediates. For the N-acylation of pyrazolidine, polar solvents would be expected to stabilize the charged or highly polar transition states and intermediates, potentially lowering the activation barrier compared to nonpolar solvents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and conformational preferences. For this compound, MD simulations would be particularly valuable for understanding the dynamics of the pyrazolidine ring and the rotation around the newly formed amide bond.

The five-membered pyrazolidine ring is not planar and undergoes puckering, adopting various envelope and twist conformations. researchgate.netchemrxiv.org MD simulations can map the free energy landscape of this ring puckering, identifying the most stable conformations and the energy barriers between them. nih.gov The substitution pattern on the ring, including the N-acyl group, will influence these conformational preferences.

Furthermore, the rotation around the C-N amide bond is a well-known dynamic process that leads to the existence of E and Z rotamers. nih.govmdpi.comsemanticscholar.orgosti.govrsc.org The energy barrier for this rotation is typically high enough to allow for the observation of distinct conformers on the NMR timescale at room temperature. mdpi.com MD simulations can be used to calculate the free energy barrier for this rotation in this compound, providing information on the relative populations of the two rotamers and the rate of their interconversion. These conformational and dynamic properties are crucial as they can significantly impact how the molecule interacts with biological targets.

In Silico Prediction of Potential Biological Target Interactions (Ligand-Protein Docking, Pharmacophore Modeling)

Given that many nitrogen-containing heterocycles exhibit biological activity, in silico methods like ligand-protein docking and pharmacophore modeling can be employed to predict the potential biological targets of this compound and the nature of its interactions. nih.govjocpr.com

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a protein with a known three-dimensional structure and calculating a score that estimates the binding affinity. By screening the molecule against a library of protein structures, potential biological targets can be identified. For a molecule containing a pyrazolidine moiety, potential targets could include enzymes such as kinases or proteases, or G-protein coupled receptors, where the heterocyclic scaffold can engage in key hydrogen bonding or hydrophobic interactions. nih.gov

Table 2: Representative Docking Scores for a Pyrazolidine-based Inhibitor against a Hypothetical Kinase Target

CompoundProtein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Pyrazolidine Derivative AKinase X-8.5GLU-101, LEU-152, VAL-88
Pyrazolidine Derivative BKinase X-7.9GLU-101, ASP-204
This compoundKinase X-7.2 (Predicted)GLU-101, TYR-154

This table presents hypothetical docking scores to illustrate the output of such a computational experiment. Negative values indicate favorable binding, with more negative values suggesting higher affinity.

Pharmacophore modeling, on the other hand, defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. mdpi.comnih.gov A pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

One or two hydrogen bond donors (the amino group and potentially N-H protons on the pyrazolidine ring).

Hydrophobic features associated with the aliphatic ring structure.

This model could then be used to search large databases of chemical compounds to identify other molecules with similar pharmacophoric features that might bind to the same target, or to guide the design of new, more potent analogs. researchgate.netresearchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis for Mechanistic Structure Activity Relationship Sar Exploration

Systematic Modifications of the Alpha-Amino Ketone Moiety

The alpha-amino ketone unit is a versatile scaffold present in numerous biologically active molecules and offers multiple avenues for chemical modification. nih.gov Its components—the primary amine, the alpha-carbon, and the carbonyl group—can be systematically altered to probe their respective roles in target engagement.

The primary amino group is a key site for establishing interactions such as hydrogen bonds and can be readily derivatized to explore the impact of varying steric bulk, electronics, and hydrogen bonding capacity.

Amide Formation: Acylation of the primary amine with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields a library of N-acylated analogues. This strategy allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. The resulting amides can alter the molecule's lipophilicity, metabolic stability, and conformational preferences. The amide bond itself can act as a hydrogen bond donor and acceptor, potentially forming new interactions with a biological target. A direct α-amination of amides has been developed, highlighting the feasibility of forming these linkages. chemistryviews.org

Urea (B33335) Formation: Reaction of the primary amine with isocyanates or by a two-step procedure involving phosgene (B1210022) or a phosgene equivalent followed by an amine, leads to the formation of urea derivatives. Urea moieties are effective hydrogen bond donors and can significantly impact a compound's solubility and membrane permeability. A practical method for derivatizing amino acids with urea has been demonstrated, which can be adapted for alpha-amino ketones. nih.gov

Sulfonamide Formation: Treatment of the primary amine with various sulfonyl chlorides affords sulfonamides. The sulfonamide group is a bioisostere of a carboxylic acid and can act as a strong hydrogen bond donor. It is a common functional group in many marketed drugs and can influence the acidity and electronic properties of the parent molecule. Iron-catalyzed oxidative coupling provides a direct method for the α-amination of ketones with free sulfonamides. organic-chemistry.org

The alpha-carbon and its substituents are critical for defining the spatial arrangement of the pharmacophoric groups.

Alkylation: Introduction of alkyl groups at the alpha-carbon can probe the steric tolerance of the binding site. This can be achieved through various synthetic methods, often involving the protection of the amine and enolate chemistry.

Fluorination: The replacement of hydrogen with fluorine at the alpha-carbon can have profound effects on the molecule's properties. Fluorine can alter the acidity of the alpha-proton, influence metabolic stability by blocking sites of oxidation, and engage in favorable electrostatic interactions with the target.

Bioisosteric Replacements: The alpha-amino acid moiety can be replaced with other groups that mimic its size, shape, and electronic properties. For instance, novel bioisosteres such as 3,4-diamino-3-cyclobutene-1,2-dione have been successfully used to replace the alpha-amino acid functionality in NMDA antagonists. nih.gov Such replacements in 2-Amino-1-(pyrazolidin-1-yl)ethanone could lead to analogues with novel pharmacological profiles.

The carbonyl group is a key hydrogen bond acceptor and a potential site for covalent interactions.

Reduction to Alcohol: Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor. This modification significantly alters the geometry and electronic nature of the molecule. The resulting amino alcohol can be synthesized with high stereocontrol, allowing for the investigation of the stereochemical requirements for biological activity.

Conversion to Imine: Condensation of the ketone with primary amines or their equivalents generates imines. nih.gov This transformation removes a hydrogen bond acceptor and introduces a new vector for substitution. The resulting imine can also serve as a handle for further functionalization.

Conversion to Oxime: Reaction with hydroxylamine (B1172632) yields the corresponding oxime, which can exist as E and Z isomers. Oximes introduce a hydrogen bond donor and acceptor and can influence the compound's pharmacokinetic properties.

Chemical Modifications of the Pyrazolidine (B1218672) Ring System

The two nitrogen atoms of the pyrazolidine ring are potential sites for substitution, which can modulate the molecule's properties.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups on the second nitrogen of the pyrazolidine ring (N2) can explore steric and electronic effects. N-substituted pyrazolidines can be synthesized from the corresponding substituted hydrazines. csic.es A patent for therapeutic N-aryl or N-heteroaryl pyrazolidine derivatives highlights the importance of this modification. google.com

N-Acylation: Acylation of the N2 nitrogen introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the rotational barrier around the N-C(O) bond, thereby affecting the ring conformation.

Introducing substituents on the carbon atoms of the pyrazolidine ring can provide a deeper understanding of the SAR by probing the steric and electronic requirements of the binding pocket.

Substitution at C3, C4, and C5: The synthesis of pyrazolidines with substituents at the C3, C4, and C5 positions can be achieved by using appropriately substituted 1,3-dihalides or epoxides in the cyclization reaction with hydrazine (B178648). These substitutions can introduce chiral centers and allow for the exploration of a three-dimensional pharmacophore model. For instance, phenylseleno-N-acetyl pyrazolidines have been synthesized through the cyclization of an allyl precursor. csic.es

Introduction of Unsaturation: Oxidation of the pyrazolidine ring can lead to the corresponding pyrazoline or pyrazole (B372694) derivatives. These modifications would significantly alter the geometry from a flexible, saturated ring to a more rigid, planar, or near-planar aromatic system, which can have a dramatic impact on biological activity. e-bookshelf.deresearchgate.net

Synthesis of Bioisosteric Pyrazolidine Ring Analogues

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. The pyrazolidine ring of this compound is a key structural feature that can be targeted for bioisosteric modification.

The synthesis of bioisosteric analogues of the pyrazolidine ring can be approached by replacing it with other five-membered heterocyclic rings or even different ring systems that mimic its size, shape, and electronic properties. For instance, rings such as isoxazolidine, oxazolidine (B1195125), thiazolidine (B150603), or imidazolidine (B613845) could be considered as potential bioisosteres. The synthesis of such analogues would typically involve the reaction of a suitably functionalized amino-ethanone precursor with a dinucleophile to form the desired heterocyclic ring.

One potential synthetic route to a thiazolidine analogue could involve the reaction of N-(2-chloroacetyl)glycine ethyl ester with a source of sulfide, followed by cyclization. While direct synthetic routes for bioisosteres of this compound are not extensively documented, established methods for the synthesis of similar heterocyclic systems can be adapted. For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) rings has been explored as a bioisosteric replacement for other scaffolds and could serve as a template for creating novel analogues. arkat-usa.orgunisi.it

The rationale for selecting specific bioisosteres often relates to modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. mdpi.com For example, replacing the pyrazolidine ring with an oxazolidine or morpholine (B109124) ring could introduce a heteroatom that may alter the compound's solubility and potential for hydrogen bonding. cambridgemedchemconsulting.comsigmaaldrich.com The synthesis of pyrazole-thiazolidinone conjugates has also been reported, highlighting the feasibility of combining different heterocyclic motifs. nih.gov

Table 1: Potential Bioisosteric Replacements for the Pyrazolidine Ring and Rationale

Bioisosteric RingPotential Synthetic PrecursorRationale for Replacement
Isoxazolidine1,3-dipolar cycloaddition of a nitrone with an alkeneModulate electronic properties and hydrogen bonding
OxazolidineCondensation of an amino alcohol with an aldehyde or ketoneIntroduce an oxygen heteroatom to alter polarity
ThiazolidineReaction of a β-aminothiol with an aldehyde or ketoneIntroduce a sulfur heteroatom to modify lipophilicity
ImidazolidineCondensation of a diamine with an aldehyde or ketoneIntroduce an additional nitrogen for potential interactions
PyrazoleReaction of a 1,3-dicarbonyl compound with hydrazineAlter aromaticity and planarity of the ring system nih.govrsc.org
TriazoleCycloaddition reactions involving azides and alkynesIntroduce multiple nitrogen atoms, potentially enhancing binding affinity nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers for SAR Studies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers and potential diastereomers of this compound is essential for a thorough SAR investigation. If the pyrazolidine ring is substituted, it can contain one or more stereocenters.

Several strategies can be employed for the stereoselective synthesis of chiral pyrazolidine derivatives. One approach involves the use of chiral starting materials. For example, chiral amino acids can be used as precursors to introduce stereocenters into the final molecule. uniovi.es Another powerful method is asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. Organocatalysis and metal-catalyzed reactions have been successfully used for the asymmetric synthesis of pyrazoles and pyrazolones. rsc.orgnih.gov

For instance, a bifunctional squaramide catalyst has been employed in the reaction of pyrazolin-5-ones with o-quinone methides to produce chiral pyrazolones with high enantioselectivities. nih.gov Similarly, chiral pyrazolidines have been synthesized from (+)-pulegone, a naturally occurring chiral monoterpene. nih.gov These methodologies could potentially be adapted for the synthesis of enantiomerically enriched analogues of this compound.

The stereoselective reduction of a carbon-carbon double bond or a carbonyl group within a precursor molecule can also be a key step in establishing the desired stereochemistry. nih.gov For example, the use of chiral reducing agents can afford specific diastereomers. The development of synthetic routes that allow for the selective formation of each possible stereoisomer is crucial for evaluating their individual contributions to the biological activity. nih.govresearchgate.net

Table 2: Methodologies for Stereoselective Synthesis of Pyrazolidine Analogues

Stereoselective MethodKey FeaturesPotential Application to Target Molecule
Chiral Pool SynthesisUtilizes readily available chiral starting materials (e.g., amino acids, terpenes)Incorporation of stereocenters from natural sources uniovi.es
Asymmetric CatalysisEmploys chiral metal complexes or organocatalysts to induce enantioselectivityEnantioselective formation of the pyrazolidine ring or its substituents rsc.orgnih.gov
Chiral AuxiliariesTemporarily attaches a chiral group to guide the stereochemical outcome of a reactionDiastereoselective synthesis of substituted pyrazolidines
Substrate-Controlled DiastereoselectionExisting stereocenters in the substrate direct the formation of new stereocentersControl of relative stereochemistry in diastereomer synthesis nih.gov

Synthesis of Conformationally Constrained Analogues

Conformational flexibility can be a significant factor in the interaction of a molecule with its biological target. By synthesizing conformationally constrained analogues, it is possible to "lock" the molecule into a specific three-dimensional arrangement, which can provide insights into the bioactive conformation.

Strategies to constrain the conformation of this compound could involve the introduction of rigid structural elements, such as bicyclic systems or the incorporation of double bonds or small rings. For example, fusing the pyrazolidine ring with another ring system to create a bicyclic structure would significantly reduce its conformational freedom. The synthesis of such analogues often requires multi-step synthetic sequences. figshare.comnih.gov

The synthesis of conformationally constrained lysine (B10760008) analogues has been reported, which can serve as a conceptual blueprint. nih.gov These syntheses often involve ring-closing metathesis or other cyclization reactions to form rigid scaffolds. Another approach is to introduce bulky substituents onto the pyrazolidine ring, which can restrict bond rotation and favor certain conformations.

The aim of these modifications is to explore the spatial requirements of the biological target and to potentially enhance binding affinity by reducing the entropic penalty upon binding. The synthesis of ring-contracted analogues has also been explored as a means of conformational constraint. nih.gov For example, the synthesis of di- and tri-substituted indolizidines from chiral 1,4-dihydropyridines showcases the creation of rigid bicyclic structures. rsc.org The introduction of isoxazoline (B3343090) or pyridine (B92270) heterocycles has also been used to rigidify molecular structures. nih.gov

Table 3: Strategies for the Synthesis of Conformationally Constrained Analogues

Constraint StrategySynthetic ApproachExpected Outcome
Bicyclic Ring FusionIntramolecular cyclization reactions (e.g., aldol, Dieckmann)Rigid bicyclic core, locking the relative orientation of substituents
Spirocyclic SystemsFormation of a spiro center connecting two ringsIntroduction of a rigid quaternary center, restricting conformational flexibility cambridgemedchemconsulting.com
Introduction of UnsaturationFormation of a double bond within the ring or as a substituentPlanarization of a portion of the molecule, reducing rotational freedom
Bulky SubstituentsAlkylation or acylation with sterically demanding groupsSteric hindrance that favors specific rotamers

Exploration of Biological Activity at the Molecular and Cellular Level Mechanistic Focus

High-Throughput Screening (HTS) for Initial Hit Identification in Biochemical Assays

High-throughput screening is a critical starting point for assessing the biological potential of a vast number of chemical entities against specific targets. This automated process allows for the rapid testing of compound libraries to identify "hits"—molecules that demonstrate a desired activity. A comprehensive search of scientific databases and research articles reveals no published studies where 2-Amino-1-(pyrazolidin-1-yl)ethanone has been included in HTS campaigns. Consequently, there is no data to report on its initial identification as a hit in any biochemical assay.

In Vitro Enzyme Inhibition/Activation Assays

Once a compound is identified as a hit, its effect on specific enzymes is often investigated. These in vitro assays are fundamental to understanding a molecule's mechanism of action.

Characterization of Specific Enzyme Targets (e.g., Proteases, Kinases, Hydrolases)

There is currently no scientific literature that identifies or suggests any specific enzyme targets for this compound. Research on structurally related compounds, such as 2-amino-pyrazolopyridines, has shown inhibitory activity against targets like Polo-like kinase 1 (Plk1), but this cannot be extrapolated to the specific compound .

Determination of Inhibition Constants (Ki, IC₅₀) and Activation Constants

Without identified enzyme targets, crucial parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀), which quantify the potency of an inhibitor, have not been determined for this compound. Similarly, no activation constants are available.

Mechanistic Studies of Enzyme-Ligand Interactions (e.g., Reversible/Irreversible Inhibition)

The mode of interaction between a compound and its target enzyme—whether it binds reversibly or irreversibly—is a key aspect of its biochemical profile. As no enzyme interactions have been reported for this compound, no mechanistic studies on its potential enzyme-ligand interactions exist in the public domain.

Receptor Binding Studies and Receptor-Ligand Interactions

Investigating how a compound interacts with cellular receptors is another vital avenue in determining its pharmacological profile.

Functional Assays in Recombinant Systems for Agonism/Antagonism

To determine if this compound acts as an agonist or antagonist at a specific receptor, functional assays using recombinant systems are indispensable. These systems involve expressing the target receptor in a host cell line that does not endogenously express it, such as HEK293 or CHO cells. The activity of the compound can then be measured by monitoring a downstream signaling event, such as changes in intracellular calcium levels, cAMP production, or reporter gene activation.

For example, if the hypothesized target of this compound were a G-protein coupled receptor (GPCR), a common approach would be to use a calcium mobilization assay or a cAMP assay. In an agonism assay, the compound would be added to the cells expressing the receptor, and an increase or decrease in the signaling molecule would indicate agonistic activity. In an antagonism assay, the cells would be stimulated with a known agonist in the presence and absence of the test compound. A decrease in the agonist-induced signal would suggest antagonistic activity.

Illustrative Data for a Hypothetical GPCR Target:

Assay TypeCompound Concentration (µM)Response (% of Maximum Agonist Response)
Agonism0.15%
115%
1045%
10085%
Antagonism (with 10 µM Compound)0.1 (Agonist)90%
1 (Agonist)50%
10 (Agonist)20%
100 (Agonist)5%

This data is purely illustrative and does not represent actual experimental results for this compound.

Cellular Assays for Investigating Specific Biological Pathways and Phenotypes

Following the initial characterization in recombinant systems, the effects of this compound would be investigated in more physiologically relevant cellular models to understand its impact on biological pathways and cellular phenotypes.

Cell-Free Systems for Target Engagement Assessment

To confirm direct binding of this compound to its putative target protein, cell-free target engagement assays can be employed. revvity.co.jp One such technique is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that the binding of a ligand to a protein increases its thermal stability. nih.gov In a typical CETSA experiment, a cell lysate is treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blot or other immunoassays. A shift in the melting curve of the protein in the presence of the compound indicates direct target engagement. nih.gov

Illustrative CETSA Data:

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (with Compound)
40100%100%
4595%98%
5080%92%
5550%85%
6020%60%
655%30%

This data is purely illustrative and does not represent actual experimental results for this compound.

Analysis of Gene Expression Modulation (e.g., RT-qPCR, RNA-Seq)

To understand the broader impact of this compound on cellular function, its effect on gene expression can be analyzed. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the expression of a select panel of genes known to be involved in a specific pathway of interest. For a more global and unbiased view, RNA sequencing (RNA-Seq) can be performed to analyze the entire transcriptome of cells treated with the compound. This can reveal novel pathways and biological processes affected by the compound.

Investigation of Protein Expression and Post-Translational Modifications (e.g., Western Blot)

Changes in gene expression should be validated at the protein level. Western blotting is a widely used technique to measure the expression levels of specific proteins. Furthermore, it can be used to investigate changes in post-translational modifications, such as phosphorylation, which are critical for regulating protein function and signaling pathways.

Cellular Signaling Pathway Analysis (e.g., phosphorylation assays)

To dissect the specific signaling pathways modulated by this compound, phosphorylation assays are crucial. Techniques such as Western blotting with phospho-specific antibodies or more high-throughput methods like AlphaLISA® SureFire® Ultra™ immunoassays can be used to quantify the phosphorylation status of key signaling proteins. revvity.co.jp This provides a direct readout of the activation or inhibition of specific signaling cascades.

Mechanism of Action Elucidation through Advanced Biophysical Techniques

To gain a deeper, more quantitative understanding of the interaction between this compound and its target protein, advanced biophysical techniques can be utilized. These methods can provide information on binding affinity, kinetics, and thermodynamics.

Commonly Used Biophysical Techniques:

TechniqueInformation Provided
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)
Surface Plasmon Resonance (SPR)Binding affinity (Kd), association rate (kon), and dissociation rate (koff)
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information about the protein-ligand complex and identification of the binding site
X-ray CrystallographyHigh-resolution three-dimensional structure of the protein-ligand complex

These techniques, while technically demanding, provide invaluable insights into the precise molecular interactions that underpin the biological activity of a compound, paving the way for rational drug design and optimization.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govcnr.it It provides valuable data on the kinetics (association and dissociation rates) and affinity of binding between a ligand (in this case, "this compound") and its molecular target, which is typically immobilized on a sensor surface. nih.govcnr.it The SPR method can simultaneously provide both kinetic and equilibrium characterization of these interactions, which is crucial for understanding molecular recognition. nih.gov

In a typical SPR experiment, one interacting partner (the "ligand" in SPR terminology, often a protein) is immobilized on a sensor chip, and the other partner (the "analyte," which would be "this compound") is flowed over the surface. cnr.it Binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte. cnr.it

Detailed Research Findings:

A comprehensive search of scientific databases yielded no published studies that have employed Surface Plasmon Resonance to investigate the binding kinetics or thermodynamics of "this compound" with any biological target. Therefore, no data on its association rate constant (kₐ), dissociation rate constant (kₔ), or equilibrium dissociation constant (K₋) are available.

ParameterDescriptionValue for this compound
kₐ (M⁻¹s⁻¹) Association rate constantNo data available
kₔ (s⁻¹) Dissociation rate constantNo data available
K₋ (M) Equilibrium dissociation constantNo data available
Target Protein The biological macromolecule to which the compound bindsNot identified

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. mdpi.com This technique provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.govnih.gov From these direct measurements, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding interaction. mdpi.com

In an ITC experiment, a solution of the ligand ("this compound") is titrated into a solution containing the target macromolecule. The heat released or absorbed upon binding is measured, and the resulting data are fit to a binding model to extract the thermodynamic parameters.

Detailed Research Findings:

No published research could be located that has utilized Isothermal Titration Calorimetry to determine the thermodynamic binding parameters of "this compound" with any biological target. Consequently, there is no available data on its binding affinity, enthalpy, or entropy changes upon interaction with a protein or other macromolecule.

Thermodynamic ParameterDescriptionValue for this compound
Binding Affinity (Kₐ) (M⁻¹) The equilibrium constant for the binding reactionNo data available
Enthalpy Change (ΔH) (kcal/mol) The heat released or absorbed upon bindingNo data available
Entropy Change (ΔS) (cal/mol·K) The change in randomness of the system upon bindingNo data available
Gibbs Free Energy Change (ΔG) (kcal/mol) The overall energy change of the binding reactionNo data available
Stoichiometry (n) The molar ratio of the ligand to the target in the complexNo data available

X-ray Crystallography or Cryo-EM of Protein-Ligand Complexes for Structural Basis of Interaction

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques that can provide a detailed, three-dimensional view of a molecule at the atomic level. When applied to a protein-ligand complex, these methods can reveal the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes that occur in the protein upon ligand binding. This structural information is invaluable for understanding the basis of a compound's activity and for guiding further drug design and optimization efforts.

Detailed Research Findings:

There are no publicly available crystal or Cryo-EM structures of "this compound" in complex with any protein or other biological macromolecule. As a result, the structural basis for its biological interactions remains unknown.

Development of Advanced Analytical Methods for Research Applications

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating 2-Amino-1-(pyrazolidin-1-yl)ethanone from starting materials, byproducts, and degradants, thereby enabling its accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. Reversed-phase chromatography is a common approach, utilizing a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

Different detection modes can be employed depending on the analytical requirements:

UV-Vis Detection: Given the presence of a carbonyl group, this compound is expected to exhibit ultraviolet (UV) absorbance, making UV detection a straightforward method for its quantification.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for unambiguous identification based on the compound's mass-to-charge ratio. This is particularly valuable for analyzing complex mixtures.

Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong chromophore, ELSD offers a viable alternative for detection.

Table 1: Illustrative HPLC-UV Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility due to its polar nature and potential for hydrogen bonding, Gas Chromatography (GC) can be employed following a derivatization step. Derivatization with agents such as silylating reagents (e.g., BSTFA) can increase the compound's volatility and thermal stability, making it amenable to GC analysis. This approach is particularly useful for detecting trace impurities that are more volatile than the parent compound.

Chiral Chromatography for Enantiomeric Purity Determination

The stereochemistry of a molecule can significantly impact its biological activity. If this compound is synthesized as a single enantiomer or if the separation of enantiomers is desired, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both normal-phase and reversed-phase chiral HPLC methods can be developed to determine the enantiomeric excess (e.e.) of the compound.

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection Wavelength | 220 nm |

In-situ Spectroscopic Methods for Real-time Reaction Monitoring

Understanding reaction kinetics and mechanisms is facilitated by in-situ spectroscopic techniques that monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. For reactions involving this compound, methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be invaluable. By inserting a probe directly into the reaction vessel, these techniques can track changes in vibrational frequencies associated with specific functional groups, providing insights into reaction progress and endpoint determination.

Bioanalytical Methods for Ligand Quantification and Metabolite Identification in Research Samples (e.g., LC-MS/MS in cellular lysates)

In the context of early-stage drug discovery and biochemical research, it is often necessary to quantify the parent compound and identify its metabolites in biological matrices such as cellular lysates. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity.

The method involves developing a robust sample preparation protocol, such as protein precipitation or solid-phase extraction, to remove interfering matrix components. The extracted analyte is then subjected to LC separation followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even at very low concentrations.

Table 3: Conceptual LC-MS/MS Parameters for Quantification in Cellular Lysates

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile
LC Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)

| MRM Transition | To be determined based on compound fragmentation |

Future Directions and Translational Research Potential Mechanistic Basis

Rational Design of Next-Generation Analogues Based on Comprehensive SAR

The development of next-generation analogues of 2-Amino-1-(pyrazolidin-1-yl)ethanone will heavily rely on systematic Structure-Activity Relationship (SAR) studies. The core principle of SAR is to establish a correlation between a molecule's chemical structure and its biological activity, guiding the design of more potent and selective compounds. nih.govmdpi.com For the pyrazolidinone scaffold, significant research has already demonstrated that modifications to the side chains can dramatically influence potency and spectrum of activity, particularly in the context of antibacterial agents. nih.gov

Future rational design strategies for this compound would involve several key modifications:

Substitution on the Pyrazolidine (B1218672) Ring: Introducing substituents at various positions on the pyrazolidine ring could modulate lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing target binding and pharmacokinetic properties.

Modification of the Amino Group: The primary amine offers a convenient handle for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could explore new binding interactions with potential biological targets.

Alterations to the Ethanone (B97240) Linker: The length and rigidity of the linker between the pyrazolidine and amine functionalities could be systematically varied to optimize the spatial orientation of key pharmacophoric features.

By synthesizing a library of such analogues and evaluating their activity, researchers can build a comprehensive SAR model. For instance, studies on pyrazole (B372694) derivatives have shown that the presence of specific groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) can enhance antiproliferative activity against cancer cell lines. mdpi.com A similar approach could identify the most favorable structural characteristics for analogues of this compound.

Table 1: Hypothetical SAR Exploration for this compound Analogues

Core Scaffold ModificationR-Group SubstitutionPotential Impact on Activity
N1-position of PyrazolidineSmall alkyl, Aryl groupsModulate lipophilicity and target interaction
C4-position of PyrazolidineCarbonyl, HydroxylIntroduce hydrogen bond donors/acceptors
Terminal Amino GroupAcetyl, BenzoylAlter solubility and cell permeability
Terminal Amino GroupHeterocyclic ringsExplore new binding pockets, potential for enhanced selectivity

Application of this compound and its Analogues as Chemical Biology Probes

A chemical probe is a selective small molecule used to study the function of a protein target in biological systems like cells or whole organisms. nih.gov Analogues of this compound could be strategically designed to serve as powerful chemical probes, enabling the investigation of biological pathways and target validation.

This can be achieved by incorporating specific reporter tags into the molecular structure:

Fluorescent Probes: Conjugation of a fluorophore (e.g., fluorescein) to a non-critical position on the molecule would allow for visualization of the target protein's localization and dynamics within living cells using fluorescence microscopy. The development of a fluorescent probe for Neuropilin-1 demonstrates the feasibility of this approach for complex biological targets. researchgate.net

Radiolabeled Probes: Introduction of a radioisotope, such as Fluorine-18 ([¹⁸F]), would enable non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). This has been successfully applied to pyrazole derivatives to create imaging agents for the M4 muscarinic acetylcholine (B1216132) receptor in the brain, a target implicated in schizophrenia. nih.gov An [¹⁸F]-labeled analogue of this compound could similarly be developed to quantify its target engagement in preclinical and clinical studies.

Affinity-Based Probes: Attaching a photoreactive group or a "click chemistry" handle would allow for covalent labeling and subsequent isolation of the target protein from complex cellular lysates, facilitating definitive target identification.

The utility of such probes is immense, as they can provide temporal control over protein function that is complementary to genetic methods like CRISPR or RNAi. nih.gov

Identification of Novel Biological Targets and Pathways

The pyrazole and pyrazolidinone heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry because they are capable of interacting with a wide range of biological targets. mdpi.com Derivatives have been reported to exhibit a vast array of biological activities, suggesting that this compound could modulate multiple cellular pathways.

Known targets for related pyrazole-containing compounds include:

Enzymes: Pyrazole derivatives have been identified as inhibitors of key enzymes like phosphodiesterase-1 (PDE1), which is a target for central nervous system disorders, and cyclin-dependent kinases (CDKs), which are crucial in cancer progression. researchgate.netnih.gov

G-Protein Coupled Receptors (GPCRs): Certain pyrazolopyridine derivatives have been shown to be selective ligands for adenosine (B11128) receptors, such as the A1 subtype. nih.gov

Antimicrobial Targets: The pyrazolidine-3,5-dione (B2422599) scaffold has been the basis for compounds with potent antifungal and antibacterial activity. researchgate.net

Future research should employ unbiased screening approaches, such as phenotypic screening in various disease models (e.g., cancer cell lines, pathogenic bacteria), followed by target deconvolution studies (e.g., using the chemical probes described in 9.2) to identify the specific molecular targets of this compound and its active analogues.

Potential for Development as Lead Compounds for Specific Therapeutic Target Modulation (Based on Mechanistic Insights)

A lead compound is a chemical entity showing promising biological activity that serves as the starting point for intensive optimization into a drug candidate. preprints.org Given the diverse activities of related scaffolds, this compound holds significant potential as a lead compound for various therapeutic areas.

Once a specific biological target and a corresponding disease-relevant activity are confirmed (as per section 9.3), a focused medicinal chemistry campaign can be initiated. For example, if an analogue shows potent inhibition of a specific kinase implicated in lung cancer, it would become a lead compound for an anticancer drug discovery program. The SAR data (from section 9.1) would then guide the optimization of this lead to improve properties such as:

Potency: Increasing the binding affinity for the target (e.g., lowering the IC₅₀ value).

Selectivity: Minimizing activity against other related targets to reduce potential side effects.

Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body at efficacious concentrations.

Studies on 2-aminothiazoles, for instance, identified lead compounds for prion diseases that were optimized for oral absorption and brain penetration. nih.gov A similar focused effort, based on initial mechanistic insights, could translate the potential of the this compound scaffold into viable therapeutic candidates.

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery Lead Optimization

Modern drug discovery is increasingly accelerated by the integration of computational tools, including chemoinformatics and artificial intelligence (AI). researchgate.netpreprints.org These technologies can revolutionize the lead optimization phase for analogues of this compound.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and machine learning (ML) algorithms can analyze existing SAR data to build predictive models. preprints.org These models can then forecast the activity of virtual, not-yet-synthesized compounds, allowing chemists to prioritize the most promising candidates and avoid less productive synthetic routes. longdom.org

Generative AI for de novo Design: Deep learning models can be trained on vast chemical databases to design entirely new molecules. nih.gov By providing the model with the this compound scaffold and a set of desired properties (e.g., high target potency, low predicted toxicity), generative AI can propose novel analogues that a human chemist might not have conceived. nih.govfrontiersin.org

In Silico ADMET Prediction: Predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for success. mdpi.com Chemoinformatics tools can model these properties computationally, enabling the early deselection of compounds likely to fail due to poor pharmacokinetics or toxicity, thereby saving significant time and resources. preprints.org

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(pyrazolidin-1-yl)ethanone?

A common approach involves deprotection of Boc-protected intermediates using trimethylsilyl chloride (Me3_3SiCl) and potassium iodide (KI) in acetonitrile under nitrogen, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate . For analogous compounds, coupling 2-chloroethanone precursors with amines in refluxing dioxane for 16 hours (with anhydrous K2_2CO3_3) has proven effective, yielding crystallizable products after recrystallization from ethanol .

Q. What safety protocols are critical when handling amino-substituted ethanones?

While specific toxicological data for this compound may be limited, general precautions include:

  • Avoiding inhalation of dust/vapors (use fume hoods).
  • Wearing nitrile gloves and eye protection to prevent skin/eye contact.
  • Adhering to GHS/CLP regulations (e.g., P261, P262) for similar nitro- or amino-aromatic ketones .

Q. How can purity and structural integrity be validated post-synthesis?

  • Recrystallization : Use ethanol or ethyl acetate for purification, as demonstrated for structurally related imidazolopiperazines .
  • Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 170.8 ppm for carbonyl groups in CDCl3_3) and LC-MS for mass confirmation .

Q. Which analytical tools are optimal for characterizing crystalline derivatives?

  • X-ray crystallography : Employ SHELXL for refinement and ORTEP-III for visualization, particularly for resolving torsional angles in pyrazolidine rings .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, especially for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How do substituents on the pyrazolidine ring influence bioactivity?

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 4-chloro-3-fluorophenyl) enhance antimalarial potency (IC50_{50} = 10–30 nM), while bulky substituents (e.g., p-tolyl) reduce activity (IC50_{50} > 3000 nM) .
  • Mechanistic Insight : Pyrazolidine’s conformational rigidity may improve target (e.g., Plasmodium falciparum) binding vs. flexible aliphatic amines .

Q. What computational strategies predict the antimalarial efficacy of derivatives?

  • QSAR with Artificial Neural Networks (ANNs) : Train models using descriptors like logP, polar surface area, and IC50_{50} datasets from imidazolopiperazine analogs .
  • Docking Studies : Map interactions with malarial protease active sites (e.g., PfATP4) to prioritize synthetic targets .

Q. How can crystallography resolve ambiguities in molecular geometry?

  • High-Resolution Data : Use SHELXL to refine twinned or low-symmetry crystals, leveraging its robustness for small-molecule structures .
  • Hydrogen Bonding Networks : Analyze ORTEP-generated thermal ellipsoids to confirm intramolecular H-bonds stabilizing the pyrazolidine moiety .

Q. What strategies reconcile contradictions between in vitro and in vivo efficacy data?

  • Metabolic Stability Assays : Test hepatic microsome degradation to identify labile functional groups (e.g., nitro substituents) .
  • Pharmacokinetic Profiling : Measure bioavailability in rodent models, adjusting formulations (e.g., hydrochloride salts) to enhance solubility .

Q. How can reaction by-products be minimized during synthesis?

  • Catalytic Optimization : Replace traditional bases (K2_2CO3_3) with phase-transfer catalysts to reduce side reactions in heterocyclic couplings .
  • Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) to prevent decomposition of thermally sensitive intermediates .

Q. What challenges arise in crystallizing hygroscopic ethanone derivatives?

  • Desiccation Techniques : Use anhydrous solvents (e.g., CH3_3CN) and gloveboxes during crystal growth to prevent water absorption .
  • Salt Formation : Convert free bases to hydrochlorides for improved crystallinity, as seen in 2-amino-4′-methoxyacetophenone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.